(S)-2-氨基-3-(对羟基苯基)-N-(2-萘基)丙酰胺

描述

(S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide, also known as AHPPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. AHPPA belongs to the class of compounds known as protease inhibitors and has been shown to exhibit promising results in inhibiting the growth of cancer cells. In

科学研究应用

抗菌和抗真菌应用

已合成与(S)-2-氨基-3-(对羟基苯基)-N-(2-萘基)丙酰胺结构相似的化合物,并展示出显著的抗菌和抗真菌活性。例如,2-(6-甲氧基-2-萘基)丙酰胺衍生物显示出卓越的抗微生物活性,在某些情况下与氨苄青霉素和氟康唑等标准药物相当甚至超过。结构活性关系研究强调了这些化合物的特定功能基团在增强其抗菌效力方面的重要性 (Helal et al., 2013)。

与牛血清白蛋白(BSA)的相互作用

研究还探讨了类似化合物与牛血清白蛋白(BSA)之间的相互作用,BSA是人体中的重要蛋白质。涉及对羟基肉桂酸酰胺的研究揭示了这些相互作用的结合常数、结合位点数量和热力学参数。了解这些相互作用对于药物传递系统和药效学至关重要 (Meng et al., 2012)。

荧光和光物理性质

与(S)-2-氨基-3-(对羟基苯基)-N-(2-萘基)丙酰胺结构相关的化合物的光物理性质一直是一个研究课题。研究已经调查了N-2-芳基-1,2,3-三唑的吸收、发射和量子产率,这些化合物是蓝色发射荧光团。由于其稳定性和独特的发射特性,这些化合物在有机电子学和荧光显微镜等各个领域具有潜在应用 (Padalkar et al., 2015)。

腐蚀抑制

另一方面,类似(S)-2-氨基-3-(对羟基苯基)-N-(2-萘基)丙酰胺的氨基酸化合物已被研究作为腐蚀抑制剂的潜在性。使用密度泛函理论(DFT)进行的理论研究旨在了解这些化合物的抑制性质,这些性质在处理金属保护和防护的工业中可能具有实际应用 (Gómez等,2005)。

合成途径和化学反应性

此外,还探讨了相关化合物的合成途径和化学反应性,以了解它们在各种化学过程中的潜在应用。例如,对在盐酸中合成的对钢铁无毒腐蚀抑制剂的研究提供了对工业应用中环保抑制剂的见解,突显了了解这些化合物的化学性质和反应性的重要性 (Yadav et al., 2014)。

作用机制

Target of Action

L-Tyrosine Beta-Naphthylamide, also known as H-tyr-betana, primarily targets the thyroid hormone receptor-beta (TRβ) . This receptor plays a crucial role in various physiological processes, including organ development, cell differentiation, metabolism, and cell growth and maintenance .

Mode of Action

L-Tyrosine Beta-Naphthylamide interacts with its target, the thyroid hormone receptor-beta, by binding to it and activating it . This activation triggers a signaling pathway that leads to various cellular responses . The compound’s ability to affect the receptor is related to its affinity (probability of the compound occupying a receptor at any given instant) and intrinsic efficacy (degree to which a ligand activates receptors and leads to a cellular response) .

Biochemical Pathways

L-Tyrosine Beta-Naphthylamide affects the metabolic pathways of betaine, a derivative of the amino acid glycine . Betaine serves as a methyl group donor in the normal metabolic cycle of methionine . It is also involved in the reductive cleavage of betaine to acetate and trimethylamine . These pathways play a significant role in cellular homeostasis and energy metabolism .

Pharmacokinetics

The pharmacokinetics of L-Tyrosine Beta-Naphthylamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability

Result of Action

The molecular and cellular effects of L-Tyrosine Beta-Naphthylamide’s action include the regulation of cellular development, growth, and metabolism . Its interaction with the thyroid hormone receptor-beta leads to various cellular responses, including the regulation of components involved in cellular metabolism . Dysregulation of cellular thyroid hormone activity, which can be influenced by L-Tyrosine Beta-Naphthylamide, has been linked to several liver-related diseases .

Action Environment

The action, efficacy, and stability of L-Tyrosine Beta-Naphthylamide can be influenced by various environmental factors. For instance, microorganisms have evolved efficient strategies to survive in the presence of physical, biological, and chemical stresses. One universal stress-protectant strategy employed by most microorganisms is the use of betaine, a compound related to L-Tyrosine Beta-Naphthylamide, as the predominant stress protectant against drought, osmotic, and temperature stress .

属性

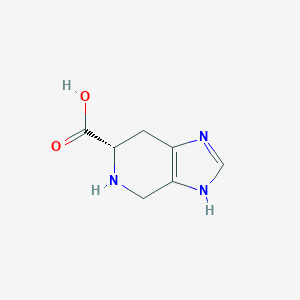

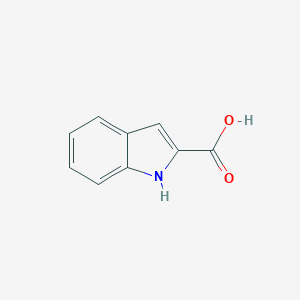

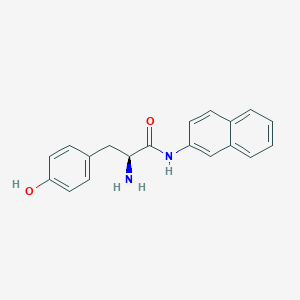

IUPAC Name |

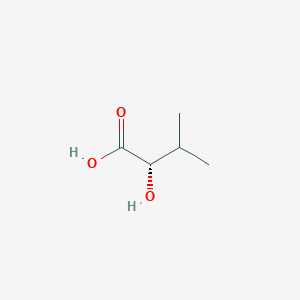

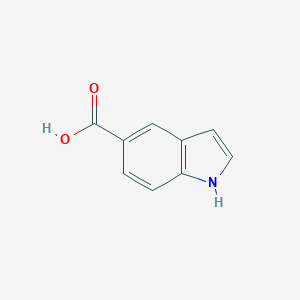

(2S)-2-amino-3-(4-hydroxyphenyl)-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c20-18(11-13-5-9-17(22)10-6-13)19(23)21-16-8-7-14-3-1-2-4-15(14)12-16/h1-10,12,18,22H,11,20H2,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBYYTSHGRKCJJ-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963049 | |

| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID57261643 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4357-95-3 | |

| Record name | L-Tyrosine β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4357-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004357953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-(4-hydroxyphenyl)-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary enzymatic target of (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide (L-Tyrosine beta-naphthylamide) as identified in the provided research papers?

A1: The research primarily identifies (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide as a substrate for aminopeptidases. Specifically, it is highlighted as a substrate for:

- Leucine aminopeptidase (LAP): A study on Trichostrongylus colubriformis eggs demonstrated that (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide was hydrolyzed to β-naphthylamine by an enzyme with characteristics similar to LAP. []

- Enkephalin-degrading aminopeptidase: This membrane-bound enzyme, isolated from the guinea pig small intestine, was shown to utilize (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide during its purification process. []

Q2: How does the structure of (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide relate to its function as an aminopeptidase substrate?

A2: Aminopeptidases are enzymes that cleave peptide bonds at the N-terminus of peptides and proteins. (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide, with its free N-terminal amino group and the presence of a peptide-like bond, mimics the structure of natural aminopeptidase substrates. This allows it to bind to the active site of these enzymes and undergo hydrolysis. [, ]

Q3: Are there other known inhibitors of the enzymes that interact with (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide?

A3: Yes, the research indicates that several inhibitors exist for the enzymes utilizing (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide:

- Enkephalin-degrading aminopeptidase: This enzyme is inhibited by various compounds, including other aminopeptidase inhibitors like actinonin, amastatin, and bestatin. Additionally, bioactive peptides like angiotensin III, substance P, and Met-Lys-bradykinin also demonstrate inhibitory effects. []

- Tyramine N-(hydroxycinnamoyl)transferase: While not directly mentioned in the context of (S)-2-Amino-3-(p-hydroxyphenyl)-N-(2-naphthyl)propionamide, the provided research notes that this compound acts as a potent competitive inhibitor of tyramine N-(hydroxycinnamoyl)transferase in vitro. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。